molecular formula C11H6F4O B11876642 4-Fluoro-2-(trifluoromethoxy)naphthalene

4-Fluoro-2-(trifluoromethoxy)naphthalene

Cat. No.: B11876642
M. Wt: 230.16 g/mol
InChI Key: XTIRCRMXMMBTBX-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6F4O It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The choice of reagents, catalysts, and reaction conditions are optimized for efficiency and yield. The process may also include purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the products will have different functional groups replacing the fluorine or trifluoromethoxy groups.

Scientific Research Applications

4-Fluoro-2-(trifluoromethoxy)naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include the modulation of enzyme activity or the alteration of molecular interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluoro-2-(trifluoromethoxy)naphthalene include other fluorinated naphthalene derivatives and trifluoromethoxy-substituted aromatic compounds. Examples include:

  • 2-Fluoronaphthalene
  • 1-Trifluoromethoxy-2-fluorobenzene

Uniqueness

The uniqueness of this compound lies in the combination of the fluorine and trifluoromethoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C11H6F4O

Molecular Weight

230.16 g/mol

IUPAC Name

1-fluoro-3-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6F4O/c12-10-6-8(16-11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

XTIRCRMXMMBTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)OC(F)(F)F

Origin of Product

United States

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